molecular formula C7H7FO B032098 3-Fluoroanisole CAS No. 456-49-5

3-Fluoroanisole

Cat. No. B032098
CAS RN: 456-49-5
M. Wt: 126.13 g/mol
InChI Key: MFJNOXOAIFNSBX-UHFFFAOYSA-N
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Description

3-Fluoroanisole is a fluorinated aromatic compound where a fluorine atom is substituted at the meta-position of an anisole (methoxybenzene) molecule. Fluorinated aromatic compounds are crucial in various fields due to their unique chemical properties, such as increased stability and altered reactivity compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, including 3-Fluoroanisole, often involves direct fluorination or nucleophilic substitution reactions. Methods such as the Balz-Schiemann reaction, which generates aryl fluorides from diazonium salts, or direct halogen exchange (Halex) reactions, are commonly employed for synthesizing fluorinated aromatics (Austin & Noel, 2003).

Scientific Research Applications

  • Synthesis of Fluorocatecholamines : 3-Fluoroanisole is used in the synthesis of 3- and 5-fluoronoradrenaline. These compounds are significant in scientific research for studying their oxidation and Electron Paramagnetic Resonance (EPR) spectra. This application is outlined in two papers titled "Synthesis and EPR investigations of fluorocatecholamines" by Stegmann, Deuschle, and Schuler (1994) in the Journal of The Chemical Society-Perkin Transactions 1 and ChemInform (Stegmann, Deuschle, & Schuler, 1994).

  • Study in Heteroatom Aromatic Compounds : It serves as a prototype 1,3-disubstituted heteroatom aromatic studied using the MNDO method. This application is discussed in the paper "Origin of the regioselective lithiation of 1,3-disubstituted heteroatom aromatics. MNDO evidence for bidentate complexation" by Saa et al. (1992) in the Journal of the American Chemical Society (Saa et al., 1992).

  • Use in Synthesizing Various Fluorinated Compounds : 18F-perchloryl fluoride has synthetic utility in synthesizing compounds like 2-fluoroaniline, 2-fluoroanisole, 2-fluorobenzaldehyde, and 3-fluoroveratrole. This synthesis is detailed in the study "Synthesis of (18F)Perchloryl Fluoride and its Reactions with Functionalized Aryl Lithiums" by Ehrenkaufer and Macgregor (1983) in The International Journal of Applied Radiation and Isotopes (Ehrenkaufer & Macgregor, 1983).

  • Investigations in Rotamers and Isotopomers : The rotamers of 3-chloro-5-fluoroanisole (3C5FA) are stable for each of the S(0), S(1), and D(0) states, and their electronic transition and ionization energies are determined. This is explored in the paper "Rotamers and isotopomers of 3-chloro-5-fluoroanisole studied by resonant two-photon ionization spectroscopy and theoretical calculations" by Zhang et al. (2013) in Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy (Zhang et al., 2013).

  • Molecular Structure and Conformation Studies : Its molecular structure, conformation, potential to internal rotation, and ideal gas thermodynamic properties are studied in gas-phase electron diffraction and quantum chemical calculations. This is covered in the paper "Molecular structure, conformation, potential to internal rotation, and ideal gas thermodynamic properties of 3-fluoroanisole and 3,5-difluoroanisole" by Dorofeeva et al. (2006) in the Journal of Molecular Structure (Dorofeeva et al., 2006).

Safety And Hazards

3-Fluoroanisole is classified as a flammable liquid. It’s advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNOXOAIFNSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196567
Record name 3-Fluoroanisole
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluoroanisole

CAS RN

456-49-5
Record name 1-Fluoro-3-methoxybenzene
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Record name 456-49-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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